Cas no 201286-96-6 (3-Methyl-1H-indazole-6-carboxylic acid)

3-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 3-position and a carboxylic acid moiety at the 6-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its carboxylic acid functionality allows for further derivatization, enabling the formation of amides, esters, and other derivatives. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined structure and purity make it suitable for research in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.
3-Methyl-1H-indazole-6-carboxylic acid structure
201286-96-6 structure
Product Name:3-Methyl-1H-indazole-6-carboxylic acid
CAS No:201286-96-6
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD12024544
CID:1005925
PubChem ID:22388284
Update Time:2025-06-08

3-Methyl-1H-indazole-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-1H-indazole-6-carboxylic acid
    • 3-methyl-2H-indazole-6-carboxylic acid
    • AT41643
    • MFCD12024544
    • 3-methyl-1H-indazole-6-carboxylicacid
    • ZB1482
    • AMY38348
    • 6-Carboxy-3-methyl-1H-indazole
    • AKOS015918526
    • HJVKVWJWZDGWCG-UHFFFAOYSA-N
    • 3-methyl-1 H-indazole-6-carboxylic acid
    • DTXSID40625352
    • A814269
    • EN300-6302226
    • SB12794
    • 201286-96-6
    • DB-066065
    • 3-methyl-indazole-6-carboxylic acid
    • SCHEMBL1144879
    • 1H-Indazole-6-carboxylic acid, 3-methyl-
    • MDL: MFCD12024544
    • Inchi: 1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
    • InChI Key: HJVKVWJWZDGWCG-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2=C(C)NN=C2C=1)=O

Computed Properties

  • Exact Mass: 176.058577502g/mol
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.421
  • Boiling Point: 439.1±25.0 °C at 760 mmHg
  • Flash Point: 219.4±23.2 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

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Amadis Chemical Company Limited
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(CAS:201286-96-6)3-Methyl-1H-indazole-6-carboxylic acid
Order Number:A814269
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Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):482.0/185.0
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Additional information on 3-Methyl-1H-indazole-6-carboxylic acid

Introduction to 3-Methyl-1H-indazole-6-carboxylic acid (CAS No. 201286-96-6)

3-Methyl-1H-indazole-6-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 201286-96-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the indazole family, characterized by a fused benzene and pyrrole ring system, with a methyl group at the 3-position and a carboxylic acid functional group at the 6-position. The unique structural features of 3-Methyl-1H-indazole-6-carboxylic acid make it a valuable scaffold for the development of novel bioactive molecules.

The indazole core is a privileged structure in medicinal chemistry, widely recognized for its biological activity and versatility in drug design. Compounds derived from indazole have demonstrated potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The presence of the carboxylic acid group in 3-Methyl-1H-indazole-6-carboxylic acid introduces additional reactivity, enabling further functionalization through esterification, amidation, or coupling reactions. These modifications are crucial for optimizing pharmacokinetic properties and enhancing target specificity.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of indazole derivatives with improved pharmacological profiles. Studies have highlighted the importance of the carboxylic acid moiety in modulating binding affinity to biological targets. For instance, modifications at the 6-position have been shown to influence receptor interaction and metabolic stability. The methyl group at the 3-position further contributes to the compound's conformational flexibility, which is essential for effective molecular recognition.

In the context of drug development, 3-Methyl-1H-indazole-6-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its structural motif has been incorporated into various lead compounds that are currently undergoing preclinical evaluation. Researchers have leveraged its scaffold to develop inhibitors targeting enzymes involved in cancer metabolism and inflammatory pathways. The carboxylic acid functionality has been particularly useful in designing prodrugs that enhance bioavailability upon enzymatic activation.

The synthesis of 3-Methyl-1H-indazole-6-carboxylic acid typically involves multi-step organic transformations, starting from readily available precursors such as indole derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and enzymatic resolutions are among the key techniques employed in its preparation. These methods align with green chemistry principles by minimizing waste and maximizing atom economy.

From a biological perspective, 3-Methyl-1H-indazole-6-carboxylic acid has been investigated for its potential as an intermediate in natural product synthesis. Indazole derivatives are prevalent in microbial metabolites, suggesting their ecological significance. Researchers are exploring biocatalytic routes to produce such compounds sustainably, leveraging enzymes from extremophiles or engineered microorganisms. This approach not only reduces reliance on petrochemical feedstocks but also aligns with global efforts to promote sustainable chemistry.

The pharmacological activity of 3-Methyl-1H-indazole-6-carboxylic acid has been explored across multiple disease models. Preclinical studies indicate that derivatives of this compound exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth and progression. The carboxylic acid group plays a pivotal role in these interactions by forming hydrogen bonds or coordinating with metal ions present in the active sites of target proteins. Such interactions are critical for modulating enzyme activity and downstream signaling pathways.

In conclusion, 3-Methyl-1H-indazole-6-carboxylic acid (CAS No. 201286-96-6) represents a promising scaffold for pharmaceutical innovation. Its unique structural features combined with its reactivity make it an invaluable asset in drug discovery programs. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern medicinal chemistry. As synthetic methodologies evolve and computational tools become more sophisticated, the potential applications of 3-Methyl-1H-indazole-6-carboxylic acid are expected to expand further.

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(CAS:201286-96-6)3-Methyl-1H-indazole-6-carboxylic acid
A814269
Purity:99%/99%
Quantity:1g/250mg
Price ($):482.0/185.0
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